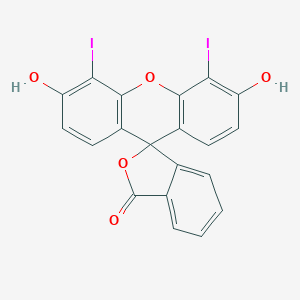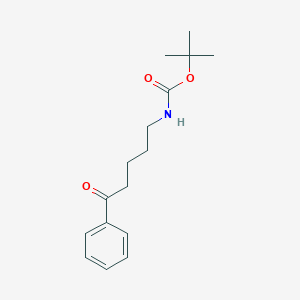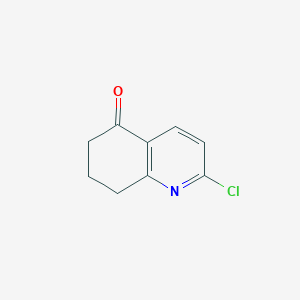
3,4-Dimethyl-5-methylidenepyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-5-methylidenepyrrolidin-2-one, also known as DMMP, is a chemical compound that has been widely used in various scientific research applications. DMMP is a colorless liquid that has a strong odor and is highly soluble in water. It is primarily used as a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one is not fully understood. However, it is believed that 3,4-Dimethyl-5-methylidenepyrrolidin-2-one acts as a nucleophile, reacting with electrophilic species to form new chemical compounds. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has been shown to react with various organic compounds, including aldehydes, ketones, and carboxylic acids.
Efectos Bioquímicos Y Fisiológicos
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a low toxicity profile and is not considered to be a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly reactive and can be used as a precursor in the synthesis of various organic compounds. However, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has some limitations in lab experiments. It has a strong odor and can be difficult to handle. It is also highly reactive and can be dangerous if not handled properly.
Direcciones Futuras
There are several future directions for the use of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can also be used in the production of specialty chemicals, such as flavors and fragrances. Additionally, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can be used as a reagent in various chemical reactions, allowing for the synthesis of new organic compounds.
In conclusion, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one is a versatile chemical compound that has been widely used in scientific research applications. Its unique chemical properties make it a valuable precursor in the synthesis of various organic compounds. While its mechanism of action is not fully understood, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has a low toxicity profile and is not considered to be a significant health hazard. There are several future directions for the use of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one in scientific research, including the synthesis of new pharmaceuticals and agrochemicals, the production of specialty chemicals, and the synthesis of new organic compounds.
Métodos De Síntesis
The synthesis of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can be achieved through several methods, including the reaction of acrolein with dimethylamine or the reaction of formaldehyde with methylamine. The most common method of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one synthesis is through the reaction of formaldehyde with dimethylamine. This reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has been widely used in scientific research applications due to its unique chemical properties. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has also been used in the production of specialty chemicals, such as flavors and fragrances.
Propiedades
Número CAS |
111862-13-6 |
|---|---|
Nombre del producto |
3,4-Dimethyl-5-methylidenepyrrolidin-2-one |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
3,4-dimethyl-5-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,3H2,1-2H3,(H,8,9) |
Clave InChI |
DNODZCHVPPRHKF-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC1=C)C |
SMILES canónico |
CC1C(C(=O)NC1=C)C |
Sinónimos |
2H-Pyrrol-5-ol,3,4-dihydro-3,4-dimethyl-2-methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)